molecular formula C8H16N2O B1367851 N-[(1-aminocyclopentyl)methyl]acetamide CAS No. 904815-32-3

N-[(1-aminocyclopentyl)methyl]acetamide

Cat. No.: B1367851
CAS No.: 904815-32-3
M. Wt: 156.23 g/mol
InChI Key: AAYADNUNPAHPFS-UHFFFAOYSA-N
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Description

N-[(1-aminocyclopentyl)methyl]acetamide is a chemical compound with the molecular formula C8H16N2O. It is known for its applications in various scientific research fields, including chemistry, biology, medicine, and industry. This compound is characterized by the presence of an aminocyclopentyl group attached to a methylacetamide moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1-aminocyclopentyl)methyl]acetamide typically involves the reaction of cyclopentylamine with acetic anhydride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

    Cyclopentylamine: reacts with in the presence of a base such as .

  • The reaction mixture is stirred at room temperature for several hours.
  • The product is then purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. These methods often include the use of automated reactors and continuous flow systems to optimize yield and purity. The reaction conditions are carefully monitored to ensure consistency and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

N-[(1-aminocyclopentyl)methyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of reducing agents such as sodium borohydride.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Reagents such as halogens, acids, and bases are used depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield this compound oxides, while reduction may produce this compound hydrides.

Scientific Research Applications

N-[(1-aminocyclopentyl)methyl]acetamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-[(1-aminocyclopentyl)methyl]acetamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other biomolecules, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

N-[(1-aminocyclopentyl)methyl]acetamide can be compared with other similar compounds, such as:

    N-[(1-aminocyclohexyl)methyl]acetamide: This compound has a cyclohexyl group instead of a cyclopentyl group, which may result in different chemical and biological properties.

    N-[(1-aminocyclopropyl)methyl]acetamide: The presence of a cyclopropyl group can lead to variations in reactivity and stability.

    N-[(1-aminocyclobutyl)methyl]acetamide: The cyclobutyl group introduces different steric and electronic effects compared to the cyclopentyl group.

Properties

IUPAC Name

N-[(1-aminocyclopentyl)methyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N2O/c1-7(11)10-6-8(9)4-2-3-5-8/h2-6,9H2,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AAYADNUNPAHPFS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NCC1(CCCC1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00587684
Record name N-[(1-Aminocyclopentyl)methyl]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00587684
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

156.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

904815-32-3
Record name N-[(1-Aminocyclopentyl)methyl]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00587684
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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